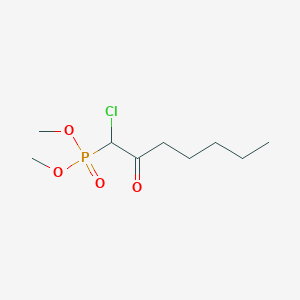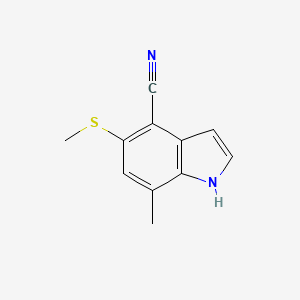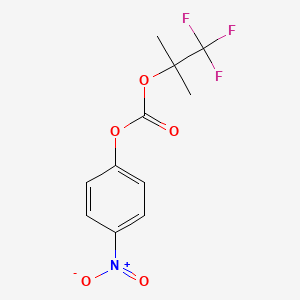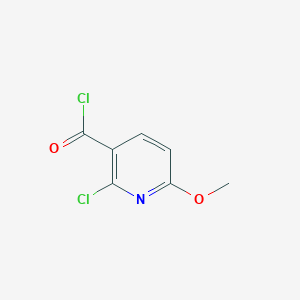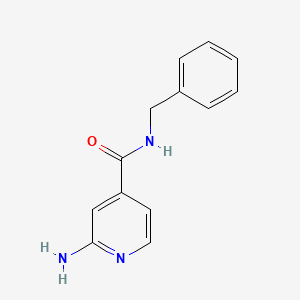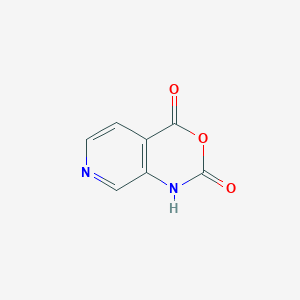
7-AZAISATOIC ANHYDRIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-AZAISATOIC ANHYDRIDE is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system that includes a pyridine ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AZAISATOIC ANHYDRIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxylic acid under acidic conditions to form the oxazine ring . Another approach includes the use of Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . The reaction conditions often require the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-AZAISATOIC ANHYDRIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
7-AZAISATOIC ANHYDRIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-AZAISATOIC ANHYDRIDE involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-AZAISATOIC ANHYDRIDE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound also contains a fused ring system and exhibits similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazine: This compound shares the oxazine ring and has been studied for its chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1H-pyrido[3,4-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-1-2-8-3-5(4)9-7(11)12-6/h1-3H,(H,9,11) |
InChI Key |
CRQKHMDIYZJEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC(=O)N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)
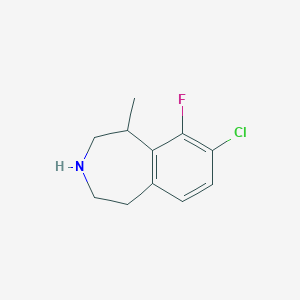
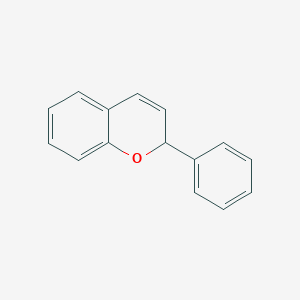
![tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8676051.png)


